molecular formula C7H6Cl2N2O B7788835 3,5-dichloro-N'-hydroxybenzenecarboximidamide

3,5-dichloro-N'-hydroxybenzenecarboximidamide

Cat. No.: B7788835
M. Wt: 205.04 g/mol
InChI Key: DAZPWIRNTCKHSL-UHFFFAOYSA-N
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Description

3,5-Dichloro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H6Cl2N2O. It is known for its unique structure, which includes two chlorine atoms and a hydroxy group attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 3,5-dichlorobenzonitrile with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of 3,5-dichloro-N’-hydroxybenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3,5-Dichloro-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-Dichloro-4-pyridinyl)oxy]-N’-hydroxybenzenecarboximidamide
  • 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N’-hydroxybenzenecarboximidamide
  • 4-tert-Butyl-N’-hydroxybenzenecarboximidamide

Uniqueness

3,5-Dichloro-N’-hydroxybenzenecarboximidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and a hydroxy group makes it a valuable compound for various research applications.

Properties

IUPAC Name

3,5-dichloro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZPWIRNTCKHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372587
Record name 3,5-dichloro-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22179-81-3
Record name 3,5-Dichloro-N-hydroxybenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22179-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dichloro-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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